molecular formula C15H15Cl2NO4S B2371638 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide CAS No. 691380-99-1

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B2371638
CAS No.: 691380-99-1
M. Wt: 376.25
InChI Key: QPSKFNMMXGTKHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like DDQ for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide include:

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)15-8-12(16)14(22-2)7-13(15)17/h3-8,18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSKFNMMXGTKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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